molecular formula C22H18N2O3 B14645699 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate CAS No. 52144-91-9

1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate

Cat. No.: B14645699
CAS No.: 52144-91-9
M. Wt: 358.4 g/mol
InChI Key: WGJQNGJQCNDVLN-UHFFFAOYSA-N
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Description

1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is an organic compound characterized by its unique structure, which includes a diazonium group attached to a phenyl ring substituted with benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate typically involves the diazotization of 1-[3,5-Bis(benzyloxy)phenyl]ethanone. The process begins with the preparation of 1-[3,5-Bis(benzyloxy)phenyl]ethanone through the reaction of 3,5-dibenzyloxyacetophenone with appropriate reagents . The diazotization is then carried out using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium halides, water, or amines in the presence of copper(I) chloride as a catalyst.

    Coupling Reactions: Phenols or aromatic amines in alkaline conditions.

    Reduction Reactions: Sodium sulfite or stannous chloride in acidic conditions.

Major Products:

    Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: Aniline derivatives.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Uniqueness: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

52144-91-9

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]-2-diazoethanone

InChI

InChI=1S/C22H18N2O3/c23-24-14-22(25)19-11-20(26-15-17-7-3-1-4-8-17)13-21(12-19)27-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

WGJQNGJQCNDVLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)C=[N+]=[N-])OCC3=CC=CC=C3

Origin of Product

United States

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